molecular formula C9H20ClNO2 B2679011 Tert-butyl 4-(methylamino)butanoate hydrochloride CAS No. 1246527-48-9

Tert-butyl 4-(methylamino)butanoate hydrochloride

Cat. No. B2679011
CAS RN: 1246527-48-9
M. Wt: 209.71
InChI Key: KYSYCXRCAOZNEL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylamino)butanoate hydrochloride is an organic compound with the molecular formula C9H20ClNO2 . It is a solid substance and its CAS number is 1246527-48-9 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that it can be used in the synthesis of other compounds, particularly as an important intermediate in organic synthesis .


Molecular Structure Analysis

The linear formula of this compound is C9H20ClNO2 . The molecular weight is 209.72 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 223.2±23.0 °C and a predicted density of 0.914±0.06 g/cm3 . The pKa is predicted to be 10.26±0.10 .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, closely related to tert-butyl compounds, have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This methodology serves as a foundation for developing new ligands for asymmetric catalysis (Ellman et al., 2002).

Organic Chemistry Transformations

Tert-butyl hydroperoxide (TBHP)-promoted reactions involving isonitriles with formamides demonstrate the chemical versatility of tert-butyl derivatives. This process leads to phenanthridine 6-carboxamides, showcasing the potential of tert-butyl compounds in facilitating organic transformations and synthesizing complex organic structures with functional groups tolerance (Feng et al., 2014).

Material Science Applications

Polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) linked with 4-tert-butylcatechol demonstrate tert-butyl compounds' significance in material science. These polymers exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible, and tough films. Such materials are crucial for developing new polymers with desirable physical properties for industrial applications (Hsiao et al., 2000).

Bioremediation and Environmental Chemistry

Studies on methyl tert-butyl ether (MTBE) and its interaction with weeping willows (Salix babylonica L.) highlight the environmental chemistry aspect of tert-butyl derivatives. This research demonstrates MTBE's uptake, metabolism, and phytoremediation potential, suggesting avenues for cleaning up environmental pollutants using plant systems (Yu & Gu, 2006).

Enzymatic Synthesis

The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides demonstrates the application of tert-butyl compounds in enzymatic synthesis processes. This study outlines an efficient method for producing key intermediates for pharmaceuticals like atorvastatin and rosuvastatin, highlighting the intersection of chemical synthesis and biotechnology (Liu et al., 2018).

Safety and Hazards

Tert-butyl 4-(methylamino)butanoate hydrochloride is classified as a warning substance according to the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Tert-butyl 4-(methylamino)butanoate hydrochloride were not found in the search results, it is noted that it can be used in the synthesis of other compounds, particularly as an important intermediate in organic synthesis . This suggests potential applications in the development of new organic compounds.

properties

IUPAC Name

tert-butyl 4-(methylamino)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-5-7-10-4;/h10H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSYCXRCAOZNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246527-48-9
Record name tert-butyl 4-(methylamino)butanoate hydrochloride
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